Bienvenue dans la boutique en ligne BenchChem!

Piracetam

structural pharmacology AMPA receptor allosteric modulation

Piracetam is the prototypical racetam and validated AMPA receptor PAM reference compound. Unlike other racetams, it binds a unique allosteric site at the GluA2 dimer interface (PDB: 3LSF) and lacks SV2A affinity, enabling cortical myoclonus research independent of levetiracetam-sensitive pathways. Documented neuroprotection (30.2% improvement in focal ischemia models) and hemorheological effects (14.69% erythrocyte deformability enhancement) provide robust benchmarking. Ideal for stroke, ischemia-reperfusion, sickle cell, and cognitive disorder models.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 7491-74-9
Cat. No. B1677957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiracetam
CAS7491-74-9
Synonyms2-Pyrrolidone-N-Acetamide
Avigilen
Axonyl
Cerebroforte
Cerepar N
Ciclofalina
Cuxabrain
Dinagen
Gabacet
Geram
Memo Puren
Memo-Puren
Nootrop
Nootropil
Nootropyl
Normabraïn
Piracebral
Piracetam
Piracetam AbZ
Piracetam RPh
Piracetam-RPh
Piracetrop
Pirazetam
Pyracetam
Pyramem
Sinapsan
UCB 6215
UCB-6215
UCB6215
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)N
InChIInChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)
InChIKeyGMZVRMREEHBGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 8.3X10+4 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piracetam (CAS 7491-74-9) for Scientific Procurement: Baseline Pharmacology and Class Context


Piracetam (CAS 7491-74-9), chemically designated as 2-oxo-1-pyrrolidine acetamide, is the prototypical member of the racetam class of nootropic agents and a cyclic derivative of γ-aminobutyric acid (GABA) [1]. It functions as a positive allosteric modulator of AMPA receptors and exerts dual neuronal and vascular effects, including modulation of cholinergic and glutamatergic neurotransmission, neuroprotection, and enhanced microcirculation via improved erythrocyte deformability [2]. Piracetam is approved in multiple jurisdictions for cortical myoclonus (7.2–24.0 g/day), cognitive disorders (2.4–4.8 g/day), and sickle cell disease (160–300 mg/kg/day), with a well-documented safety profile and high therapeutic index [3].

Why Piracetam Cannot Be Interchanged with Other Racetams: Pharmacological Divergence Within the Class


Despite sharing the 2-oxo-pyrrolidone core structure, racetam derivatives exhibit marked pharmacological divergence that precludes generic substitution. Piracetam lacks high affinity for the brain-specific stereoselective binding site that levetiracetam and other S-enantiomers target [1]. In vitro, piracetam fails to enhance choline-acetyltransferase (ChAT) activity in hippocampal slices, whereas oxiracetam (10–100 μM) robustly increases this precholinergic marker [2]. Furthermore, piracetam exhibits the lowest anticonvulsant potency among structurally related compounds in the rank order nefiracetam > aniracetam >> oxiracetam ≈ piracetam [3]. These molecular and functional distinctions mandate compound-specific selection based on the intended experimental or therapeutic endpoint rather than class-based substitution.

Piracetam Comparative Evidence Guide: Quantified Differentiation from Levetiracetam, Oxiracetam, Aniracetam, and Non-Racetam Cognitive Enhancers


AMPA Receptor Binding Site Topology: Piracetam Defines a Unique Allosteric Site Not Shared by Typical Ampakines

X-ray crystallographic analysis (PDB ID: 3LSF, resolution 1.85 Å) reveals that piracetam binds to multiple sites along the dimer interface of the GluA2 ligand-binding domain with low occupancy, defining a binding site that is topologically distinct from that of aniracetam and other ampakines [1]. Piracetam binds predominantly at a unique interface region that promotes dimerization and reduces receptor desensitization, whereas aniracetam occupies a partially overlapping but pharmacologically distinguishable pocket [2].

structural pharmacology AMPA receptor allosteric modulation X-ray crystallography

Cognitive Enhancement vs. Anticonvulsant Potency: Piracetam Versus Levetiracetam Divergent Pharmacological Profiles

In preclinical studies, piracetam (PIR) significantly improves learning and memory, whereas levetiracetam (LEV) shows markedly less cognitive-enhancing effect but is substantially more active in preventing seizures [1]. In GAERS rats (a genetic absence epilepsy model), piracetam significantly and consistently suppresses spike-wave discharges only at the high dose of 1000 mg/kg with limited effects at lower doses, whereas levetiracetam demonstrates potent anticonvulsant activity across a broader dose range [2].

nootropic anticonvulsant preclinical pharmacology learning and memory

Cholinergic Neuron Function: Piracetam Lacks ChAT Enhancement Observed with Oxiracetam

In vitro perfusion studies using rat hippocampal slices demonstrate that oxiracetam (10–100 μM) significantly enhances choline-acetyltransferase (ChAT) activity, a key enzyme in acetylcholine synthesis. In contrast, neither aniracetam nor piracetam produce any detectable enhancement of ChAT activity under identical experimental conditions [1]. This biochemical distinction indicates that oxiracetam selectively augments precholinergic function via a mechanism not shared by piracetam.

cholinergic system choline-acetyltransferase hippocampal slices in vitro pharmacology

Comparative Neuroprotective Efficacy in Experimental Stroke: Piracetam Meta-Analysis

A systematic review and meta-analysis of piracetam and piracetam-like compounds in animal models of focal ischemia demonstrates that piracetam and its derivatives improve neurological outcome by 30.2% (95% CI = 16.1–44.4) compared with vehicle controls [1]. The analysis included two studies specific to piracetam and four additional studies of related compounds, with median study quality score of 4/10 (interquartile range = 4–6). However, the authors note concerns regarding limited data volume, methodological quality, and potential publication bias [1].

neuroprotection ischemic stroke meta-analysis preclinical efficacy

Hemorheological Effects: Piracetam Reduces Fibrinogen and Enhances Erythrocyte Deformability

Pharmacodynamic studies in healthy human subjects demonstrate that single oral doses of piracetam (4.8 g and 9.6 g) reduce plasma fibrinogen and von Willebrand factor levels by 30–40%, with peak effects occurring between 1 and 4 hours post-administration and diminishing by 8–12 hours [1]. In animal studies, piracetam (2 × 200 mg/kg i.p. for 3 days) enhances erythrocyte deformability by 14.69% (p < 0.01) and reduces spontaneous hemolysis by 16.95% (p < 0.025) in Wistar rats [2]. These hemorheological effects are not consistently reported for all racetam derivatives, representing a potential point of differentiation within the class.

hemorheology erythrocyte deformability fibrinogen microcirculation

Mitochondrial Safety Profile: Piracetam Preserves Complex I Activity Compared with Donepezil and Memantine

In vitro assessment of mitochondrial function in pig brain mitochondria reveals that complex I activity is significantly decreased by galantamine, donepezil, and memantine, whereas piracetam and rivastigmine do not impair complex I activity [1]. None of the tested drugs caused significant changes in mitochondrial oxygen consumption rate even at high concentrations. The study concluded that piracetam and rivastigmine appear to be the safest drugs in terms of disturbing mitochondrial function among the tested cognitive enhancers [1].

mitochondrial toxicity Alzheimer's disease therapeutics electron transport chain drug safety

Piracetam Application Scenarios: Evidence-Based Selection Criteria for Research and Industrial Use


Preclinical Stroke and Cerebral Ischemia-Reperfusion Studies

Piracetam serves as a reference neuroprotective compound in experimental stroke models, with meta-analysis data demonstrating a 30.2% improvement in neurological outcome (95% CI: 16.1–44.4) in focal ischemia [1]. In spinal cord ischemia-reperfusion injury, piracetam significantly improves neurological outcomes compared with untreated I/R controls (p < 0.05) and reduces apoptotic neuron counts in both gray and white matter [2]. This established effect size provides a benchmark for evaluating novel neuroprotective candidates in similar models. [1] [2]

Structural Pharmacology and AMPA Receptor Allosteric Modulator Development

The crystallographic characterization of piracetam bound to GluA2 (PDB ID: 3LSF, 1.85 Å resolution) defines a unique allosteric binding site at the dimer interface that is topologically distinct from aniracetam's binding pocket [3]. This structural data positions piracetam as the reference ligand for computational docking studies, structure-activity relationship (SAR) investigations, and rational design of novel AMPA receptor positive allosteric modulators targeting this specific interface region. [3]

Hemorheology and Microcirculation Research

Piracetam demonstrates quantifiable hemorheological effects: 30–40% reduction in plasma fibrinogen and von Willebrand factor at 4.8–9.6 g doses in humans [4], and 14.69% enhancement of erythrocyte deformability with 16.95% reduction in spontaneous hemolysis in rats [5]. These properties support its use in sickle cell disease models, microvascular dysfunction studies, and investigations of vascular contributions to cognitive impairment where improved blood rheology is mechanistically implicated. [4] [5]

Cortical Myoclonus Pharmacological Studies

Piracetam is clinically indicated for cortical myoclonus at high doses (7.2–24.0 g/day) [6]. This established clinical utility, combined with its lack of affinity for the brain-specific stereoselective binding site that levetiracetam targets [7], positions piracetam as a distinct pharmacological tool for investigating myoclonus mechanisms independent of SV2A-mediated pathways. [6] [7]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.